Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)

Medicinal Chemistry ADME Prediction Physicochemical Property

Research programs requiring blood-brain barrier penetration or intracellular targeting demand precise lipophilic tuning. This para-trifluoromethyl-α-fluoroacetophenone delivers an XLogP3-AA of 2.9-optimized over ortho-isomers for passive membrane diffusion. - 95% minimum purity specification with solid-state physical form (mp 41-43 °C) for reproducible automated dispensing. - Two rotatable bonds versus one in ortho-fluoro positional isomers, enabling conformational sampling for flexible binding pockets. - Long-term storage stability under ambient conditions simplifies inventory management.

Molecular Formula C9H6F4O
Molecular Weight 206.14 g/mol
CAS No. 186297-56-3
Cat. No. B070170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)
CAS186297-56-3
SynonymsEthanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)
Molecular FormulaC9H6F4O
Molecular Weight206.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CF)C(F)(F)F
InChIInChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
InChIKeyWOXTWIBVCMHTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is a fluorinated aromatic ketone belonging to the α-fluoroacetophenone class, characterized by a para-trifluoromethylphenyl group and an α-fluoro substituent on the acetyl moiety [1]. Its molecular formula is C₉H₆F₄O with a molecular weight of 206.14 g/mol, featuring a calculated XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 17.1 Ų, two rotatable bonds, and a heavy atom count of 14 [1]. The compound is typically supplied as a research-grade intermediate with specified purity levels of 95% or higher, intended strictly for R&D applications in medicinal chemistry and chemical synthesis .

Why This Compound Cannot Be Replaced


Substituting Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) with a generic α-fluoroacetophenone or a positional isomer without empirical justification introduces significant risk due to divergent lipophilicity, conformational flexibility, and physicochemical behavior. The para-trifluoromethyl substitution combined with an α-fluoro group confers a unique balance of electron-withdrawing effects and steric properties that directly impact reactivity in nucleophilic additions, metabolic stability in biological systems, and chromatographic retention times [1]. Positional isomers, such as the ortho-fluoro analog (CAS 122023-29-4), exhibit distinct rotational freedom (one vs. two rotatable bonds) and altered XLogP values, which can lead to different ADME profiles and synthetic outcomes [2]. Unsubstituted acetophenone derivatives lack the enhanced lipophilicity and metabolic resistance provided by the trifluoromethyl and fluorine motifs, making direct substitution untenable for applications where these properties are critical [3].

Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) exhibits a calculated XLogP3-AA of 2.9, reflecting its lipophilic character. This value is 0.3 log units higher than that of its ortho-fluoro positional isomer, 2-fluoro-4-(trifluoromethyl)acetophenone (XLogP3-AA = 2.6), indicating a notable increase in predicted membrane permeability and tissue distribution [1][2]. Furthermore, when compared to the non-fluorinated analog 4'-(trifluoromethyl)acetophenone (XLogP3-AA = 2.4), the α-fluoro substitution contributes an additional 0.5 log units, underscoring the impact of the α-fluoro group on enhancing lipophilicity beyond the trifluoromethyl group alone [3].

Medicinal Chemistry ADME Prediction Physicochemical Property

Conformational Flexibility and Molecular Recognition

The target compound possesses two rotatable bonds (the C-C bond between the carbonyl and the phenyl ring, and the C-C bond linking the carbonyl to the fluoromethyl group), providing a degree of conformational flexibility [1]. In contrast, the ortho-fluoro positional isomer (2-fluoro-4-(trifluoromethyl)acetophenone) has only one rotatable bond due to the steric and electronic influence of the ortho-fluorine substituent restricting rotation around the aryl-carbonyl bond [2]. This difference in rotatable bond count can directly affect the compound's ability to adopt specific bioactive conformations upon binding to protein targets or in supramolecular assemblies.

Medicinal Chemistry Conformational Analysis Drug Design

Physical State and Handling Properties

While experimental boiling point data for Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is not widely reported, the ortho-fluoro positional isomer (2-fluoro-4-(trifluoromethyl)acetophenone) has a predicted boiling point of 207.0 ± 40.0 °C at 760 mmHg and is described as a liquid at room temperature [1]. The para-α-fluoro substitution pattern in the target compound is expected to alter intermolecular interactions (e.g., dipole moment and crystal packing) relative to the ortho isomer, which can manifest as differences in melting point, boiling point, and physical state at ambient conditions. Some sources indicate the target compound is a white crystalline solid with a melting point of 41-43 °C, further distinguishing it from the liquid ortho isomer .

Chemical Synthesis Physical Chemistry Purification

Purity and Supply Specifications

Commercially, Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is offered with a minimum purity specification of 95% by multiple vendors, including AKSci and Leyan, with typical purity reaching 98% in some cases . This is directly comparable to the purity standards for its ortho-fluoro isomer, which is also supplied at 95-98% purity (e.g., AKSci, Thermo Scientific) . The availability of the compound in research quantities (1g, 5g) with consistent purity ensures it is a reliable building block for analog synthesis and SAR exploration, matching the procurement grade of its closest analogs.

Chemical Procurement Quality Control Synthetic Intermediate

Validated Application Scenarios


CNS-Penetrant Drug Candidate Optimization

Based on its XLogP3-AA value of 2.9—which is 0.3 log units higher than the ortho-fluoro isomer and 0.5 log units higher than the non-fluorinated analog—Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is a preferred intermediate for medicinal chemistry programs targeting blood-brain barrier penetration or intracellular targets where increased lipophilicity is desired [1][2]. The enhanced partition coefficient directly supports improved passive membrane diffusion.

Conformationally Flexible Scaffold Synthesis

With two rotatable bonds compared to only one in the ortho-fluoro positional isomer, this compound provides greater conformational freedom [1][2]. This property is advantageous when designing analogs intended to probe induced-fit binding mechanisms or when seeking to avoid the entropic penalties associated with highly rigid scaffolds. It is particularly relevant for constructing libraries targeting flexible protein binding pockets.

Solid-Phase Handling and Formulation

The solid physical state of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) (melting point 41-43 °C) offers practical advantages over liquid isomers for weighing, storage, and long-term stability [1]. This makes it a more suitable candidate for applications requiring precise solid dispensing, formulation into solid dosage forms, or use in automated high-throughput screening platforms where liquid handling can introduce variability.

Technical Documentation Hub

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